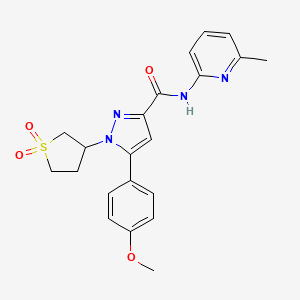
1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The starting materials may include 3-thiophene sulfone, 4-methoxybenzaldehyde, 6-methyl-2-pyridinecarboxylic acid, and hydrazine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high yield and purity. Advanced techniques like microwave-assisted synthesis or flow chemistry may be employed to enhance efficiency.
化学反应分析
Types of Reactions
1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Pyrazole derivatives are known to exhibit anti-inflammatory, anti-cancer, and antimicrobial activities, making them valuable in drug discovery and development.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-chlorophenyl)-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide
- 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide
- 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide lies in its specific substitution pattern and functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C21H22N4O4S |
|---|---|
分子量 |
426.5 g/mol |
IUPAC 名称 |
1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H22N4O4S/c1-14-4-3-5-20(22-14)23-21(26)18-12-19(15-6-8-17(29-2)9-7-15)25(24-18)16-10-11-30(27,28)13-16/h3-9,12,16H,10-11,13H2,1-2H3,(H,22,23,26) |
InChI 键 |
VJQMVDLPNBCPNY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NN(C(=C2)C3=CC=C(C=C3)OC)C4CCS(=O)(=O)C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-ethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11322973.png)
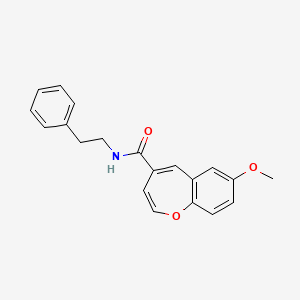
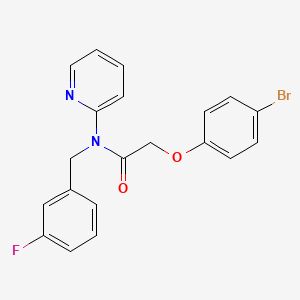
![6-bromo-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11322996.png)
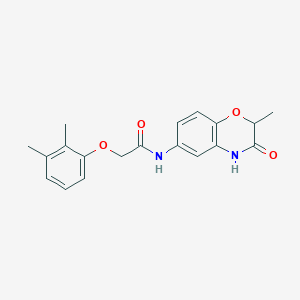
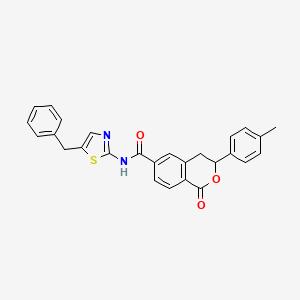
![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11323009.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323013.png)
![N-cyclopentyl-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11323021.png)
![(2E)-3-(3-methoxyphenyl)-1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B11323036.png)
![10-(3,4-dimethoxyphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11323040.png)
![7-(2,3-dimethylphenyl)-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11323041.png)
![5-methyl-3-(4-methylphenyl)-N-(2-phenylethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11323053.png)
![2-[4-(propan-2-yl)phenoxy]-N-(8-propoxyquinolin-5-yl)acetamide](/img/structure/B11323058.png)
